2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Cytotoxicity
- Cytotoxic Activities on Tumor Cell Lines : Polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , were investigated for cytotoxic activities on both tumor and non-tumor cell lines. They displayed selective cytotoxicity, with certain derivatives showing high tumor selectivity values, suggesting potential in cancer treatment research (Kucukoglu et al., 2016).
Inhibitory Effects on Enzymes
- Carbonic Anhydrase Inhibition : These compounds have shown significant inhibitory activity against carbonic anhydrase isoenzymes, crucial for various physiological functions. This inhibition could have implications in treating conditions like glaucoma, neurological disorders, or cancer (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Potential
- Antimicrobial and Antitubercular Activities : Benzene sulfonamide pyrazole derivatives have been evaluated for their antimicrobial and antitubercular activities, highlighting their potential use in treating bacterial infections and tuberculosis (Shingare et al., 2022).
Anti-inflammatory Applications
- Cyclooxygenase-2 Inhibition : Sulfonamide-containing 1,5-diarylpyrazole derivatives, similar in structure to the compound , have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), suggesting their use in anti-inflammatory treatments (Penning et al., 1997).
Synthesis Techniques and Chemical Studies
- Novel Synthesis Methods : Research has also been conducted on novel synthetic approaches for these types of compounds, which can facilitate their use in various pharmaceutical applications (Patel et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
2-fluoro-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c16-14-4-1-2-5-15(14)22(20,21)18-12-6-8-13(9-7-12)19-11-3-10-17-19/h1-5,10-13,18H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBGBIOJAHGXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC=C2F)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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